3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol
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Overview
Description
3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
Mechanism of Action
Target of Action
The compound “3-[1-(Cyclohexylmethyl)benzimidazol-2-yl]propan-1-ol” is a benzimidazole derivative . Benzimidazole compounds are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
The mode of action of benzimidazole derivatives is generally dependent on their specific structure and the presence of functional groups . For instance, some benzimidazole derivatives have been found to exhibit anticancer activity by interacting with cancer cell lines . .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways depending on their specific structure and functional groups .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via alkylation reactions using cyclohexylmethyl halides in the presence of a base.
Attachment of Propanol Chain: The final step involves the attachment of the propanol chain through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a suitable propanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the propanol chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole ring.
3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol: A similar compound with a benzyl group instead of a cyclohexylmethyl group.
Uniqueness
3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is unique due to the presence of the cyclohexylmethyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to other benzimidazole derivatives.
Biological Activity
3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C17H24N2O
- IUPAC Name : 3-[1-(cyclohexylmethyl)benzimidazol-2-yl]propan-1-ol
- CAS Number : 830350-25-9
The compound features a cyclohexylmethyl group attached to a benzimidazole ring, which significantly influences its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Target Interaction : Benzimidazole derivatives often target microtubules and inhibit their polymerization, which is crucial in cellular processes such as mitosis.
- Biochemical Pathways : The compound may also affect signaling pathways involved in cell proliferation and apoptosis, potentially leading to anticancer effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies suggest that benzimidazole derivatives possess antimicrobial properties. The presence of the cyclohexylmethyl group may enhance lipophilicity, improving membrane permeability and increasing efficacy against various pathogens.
Anticancer Properties
Preliminary research indicates that this compound may have anticancer potential. Its ability to disrupt microtubule formation can lead to cell cycle arrest in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure Feature | Biological Activity |
---|---|---|
Benzimidazole | Basic structure | Antimicrobial |
2-Phenylbenzimidazole | Phenyl group addition | Enhanced anticancer activity |
3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol | Benzyl group instead of cyclohexyl | Similar anticancer properties |
Study on Anticancer Effects
A study demonstrated that benzimidazole derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis. The structural modifications in compounds like this compound may enhance these effects due to increased hydrophobic interactions with cellular membranes.
Antimicrobial Efficacy Research
Research has shown that benzimidazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The unique structure of this compound may contribute to enhanced potency compared to simpler benzimidazole structures.
Properties
IUPAC Name |
3-[1-(cyclohexylmethyl)benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-12-6-11-17-18-15-9-4-5-10-16(15)19(17)13-14-7-2-1-3-8-14/h4-5,9-10,14,20H,1-3,6-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTDISWNGIQSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=CC=CC=C3N=C2CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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